molecular formula C14H8Cl2N4O B13444927 4'-Hydroxy Clofentezine

4'-Hydroxy Clofentezine

Cat. No.: B13444927
M. Wt: 319.1 g/mol
InChI Key: URIZMMOZTBABJU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4’-Hydroxy Clofentezine involves the hydroxylation of Clofentezine. The specific synthetic routes and reaction conditions are not widely documented, but it is typically prepared as a reference standard for environmental testing . Industrial production methods are not extensively detailed in the available literature.

Chemical Reactions Analysis

4’-Hydroxy Clofentezine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxy Clofentezine is primarily used in scientific research as a reference standard for environmental analysis and testing . Its applications extend to:

    Chemistry: Used in studies related to pesticide metabolism and environmental fate.

    Biology: Investigated for its effects on non-target organisms, including aquatic life and soil invertebrates.

    Medicine: Limited research on its potential effects on human health, primarily focusing on its toxicity and metabolic pathways.

    Industry: Utilized in the development and testing of new acaricides and related compounds

Mechanism of Action

The mechanism of action of 4’-Hydroxy Clofentezine involves its role as a metabolite of Clofentezine. Clofentezine acts as an ovicide, targeting the eggs and early motile stages of mites. The molecular targets include mite growth inhibitors affecting chitin synthesis (CHS1) . The pathways involved in its action are primarily related to disrupting the normal development of mite eggs and larvae .

Comparison with Similar Compounds

4’-Hydroxy Clofentezine can be compared with other similar compounds, such as:

The uniqueness of 4’-Hydroxy Clofentezine lies in its specific hydroxylated structure, which influences its environmental persistence and toxicity profile .

Properties

Molecular Formula

C14H8Cl2N4O

Molecular Weight

319.1 g/mol

IUPAC Name

3-chloro-4-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol

InChI

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-6-5-8(21)7-12(10)16/h1-7,21H

InChI Key

URIZMMOZTBABJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=C(C=C3)O)Cl)Cl

Origin of Product

United States

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